N-METHYL-1-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)-N-PHENYLAZETIDINE-3-CARBOXAMIDE

Description

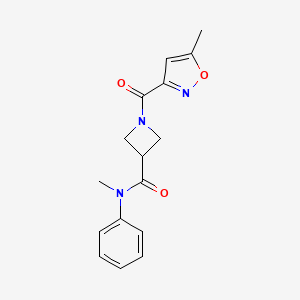

N-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)-N-phenylazetidine-3-carboxamide is a structurally complex molecule featuring an azetidine core (a strained four-membered nitrogen-containing ring) substituted with a phenyl group, a methyl group, a carboxamide moiety, and a 5-methyl-1,2-oxazole-3-carbonyl unit. This compound’s synthesis likely involves the reaction of 5-methyl-1,2-oxazole-3-carbonyl chloride with N-methyl-N-phenylazetidine-3-carboxamide, a process analogous to the synthesis of structurally related amides (e.g., describes a similar route for benzamide derivatives) . Its characterization would employ spectroscopic methods (NMR, IR) and X-ray crystallography, with software like SHELX playing a critical role in structural determination .

The 1,2-oxazole group is a heterocyclic motif known for its role in coordination chemistry and medicinal applications, while the carboxamide and phenyl groups may contribute to binding interactions in biological or catalytic systems.

Properties

IUPAC Name |

N-methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)-N-phenylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-11-8-14(17-22-11)16(21)19-9-12(10-19)15(20)18(2)13-6-4-3-5-7-13/h3-8,12H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODZDLBATWTZLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)N(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-1-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)-N-PHENYLAZETIDINE-3-CARBOXAMIDE typically involves the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the azetidine ring: The azetidine ring can be introduced via nucleophilic substitution reactions.

Coupling reactions: The final compound is formed by coupling the oxazole and azetidine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-1-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)-N-PHENYLAZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-METHYL-1-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)-N-PHENYLAZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)-N-phenylazetidine-3-carboxamide, a comparative analysis with structurally related compounds is provided below:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity : The target compound’s azetidine and 1,2-oxazole groups confer greater steric and electronic complexity compared to simpler benzamide derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This may enhance its utility in asymmetric catalysis or as a bioactive scaffold.

Directing Group Efficacy : While N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide has a proven N,O-bidentate directing group for C–H activation , the target compound’s oxazole and carboxamide groups may offer alternative coordination modes (e.g., N,N- or N,O-binding), though experimental validation is needed.

Synthetic Accessibility : The synthesis of the target compound is likely more challenging than that of benzamide derivatives due to the azetidine ring’s strain and the oxazole’s sensitivity to reaction conditions.

Biological Relevance : Azetidine derivatives are increasingly explored in drug discovery due to their metabolic stability and conformational rigidity. The addition of an oxazole moiety (common in kinase inhibitors) could position this compound for anticancer or anti-inflammatory applications.

Biological Activity

N-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)-N-phenylazetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure

The compound features a complex structure that includes an oxazole ring, an azetidine moiety, and a carboxamide group. The molecular formula is , and its structure can be represented as follows:

Properties

- Molecular Weight : 256.29 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.

- Antimicrobial Properties : Preliminary data indicate activity against certain bacterial strains, potentially making it a candidate for antibiotic development.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production and inflammation markers in vitro.

Antitumor Activity

A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability with an IC50 value of 12 µM. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Antimicrobial Activity

In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Oxazole Ring : Contributes to the compound's stability and interaction with biological targets.

- Azetidine Moiety : Enhances lipophilicity, aiding in cellular uptake.

- Carboxamide Group : Plays a critical role in binding interactions with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.